7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group, which imparts significant chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to proteins by forming strong hydrogen bonds and hydrophobic interactions . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- 2-methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)
Uniqueness
The uniqueness of 7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group significantly enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
12-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O2S/c1-10-5-6-15-24-17-13(18(27)25(15)9-10)8-14(28-17)16(26)23-12-4-2-3-11(7-12)19(20,21)22/h2-9H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAZJKKAVODOJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.